molecular formula O₇P₂Sn₂ B129299 Stannous pyrophosphate CAS No. 15578-26-4

Stannous pyrophosphate

货号: B129299
CAS 编号: 15578-26-4
分子量: 411.4 g/mol
InChI 键: GEZAUFNYMZVOFV-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stannous pyrophosphate (Sn₂P₂O₇) is a tin(II)-containing inorganic compound widely utilized in industrial, pharmaceutical, and oral care applications. Its chemical structure consists of two tin ions (Sn²⁺) complexed with a pyrophosphate anion (P₂O₇⁴⁻), enabling redox activity and chelation properties. Industrially, it serves as a precursor in electroplating, ceramics, and corrosion inhibition . In radiopharmaceuticals, this compound acts as a reducing agent for technetium-99m (Tc-99m) labeling of red blood cells (RBCs), leukocytes, and bleomycin, offering advantages in stability and labeling efficiency . Its role in oral care compositions, combined with stannous fluoride, enhances anti-caries and anti-plaque effects . Stability studies highlight its sensitivity to oxidation, with stannous tin (Sn²⁺) levels maintained for up to 8 hours under controlled preparation conditions .

准备方法

合成路线和反应条件

LY-53857 的合成涉及多个步骤,从容易获得的起始原料开始。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以确保所需的化学转化 .

工业生产方法

LY-53857 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、连续流动系统和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

Oxidation Reactions

Experimental findings on Sn(II) stability :

ConditionSn(II) Retention at 48 hrsKey Observation
Room temperature (25°C)53%47% oxidation due to ambient O<sub>2</sub>
Refrigeration (2–8°C)72%Slower oxidation kinetics
Air exposure after synthesis28%72% oxidation within 24 hrs
Nitrogen-purged salineNo significant differenceSimilar to normal saline
  • Air exposure causes rapid oxidation: 36% Sn(II) loss within 2 hours .

  • Refrigeration reduces oxidation by 40% compared to room temperature over 48 hours .

Thermal Decomposition

Prolonged heating above 100°C converts hydrated stannous pyrophosphate to its anhydrous form :

Sn2P2O7nH2OΔSn2P2O7+nH2O\text{Sn}_2\text{P}_2\text{O}_7\cdot n\text{H}_2\text{O}\xrightarrow{\Delta}\text{Sn}_2\text{P}_2\text{O}_7+n\text{H}_2\text{O}

The anhydrous product exhibits increased hardness and abrasiveness, making it suitable for dentifrice applications .

Interaction with Acids and Bases

  • Acidic conditions : this compound hydrolyzes to form orthophosphate and stannous oxide :

Sn2P2O7+3H2O2SnO+2H3PO4\text{Sn}_2\text{P}_2\text{O}_7+3\text{H}_2\text{O}\rightarrow 2\text{SnO}+2\text{H}_3\text{PO}_4

  • Basic conditions : Reacts with NaOH to form sodium stannate and sodium phosphate:

Sn2P2O7+6NaOH2Na2SnO3+2Na3PO4+3H2O\text{Sn}_2\text{P}_2\text{O}_7+6\text{NaOH}\rightarrow 2\text{Na}_2\text{SnO}_3+2\text{Na}_3\text{PO}_4+3\text{H}_2\text{O}

科学研究应用

Medical Applications

1.1 Radiopharmaceuticals

Stannous pyrophosphate is primarily used in the medical field for labeling technetium-99m (99mTc), a widely used radionuclide in diagnostic imaging. The compound serves as a reducing agent that facilitates the binding of technetium to various biomolecules, enhancing the efficacy of imaging techniques.

  • Bone Scanning Agents : this compound is integral in preparing bone-seeking radiopharmaceuticals. For instance, a patented method describes a composition using this compound for labeling technetium-99m, which is utilized in skeletal imaging to detect bone disorders and metastases .
  • Myocardial Scintigraphy : A study involving 52 patients showed that 99mTc-PYP scintigraphy effectively correlated with clinical and pathological findings in myocardial infarction cases. The imaging technique demonstrated a high sensitivity for detecting myocardial damage, making it a valuable tool in cardiology .

Table 1: Summary of Medical Applications of this compound

ApplicationDescriptionReference
Bone Scanning AgentsUsed for labeling technetium-99m for bone imaging
Myocardial ScintigraphyDetects myocardial damage associated with infarction
Cardiac Valve EndocarditisImaging technique for detecting endocarditis lesions

Industrial Applications

2.1 Electroplating

This compound is employed in the electroplating industry as a non-cyanide alternative for tin plating. It provides an eco-friendly option compared to traditional cyanide-based processes.

  • Cyanide-Free Electroplating : The compound is used to create tin coatings on various substrates, offering corrosion resistance and improved aesthetics .

2.2 Dental Care

In dental applications, this compound is included as an active ingredient in toothpaste formulations due to its beneficial properties against dental caries and plaque.

  • Toothpaste Filler : It acts as a filler that slightly dissociates in the mouth, contributing to the prevention of dental diseases by exhibiting antimicrobial properties .

Table 2: Summary of Industrial Applications of this compound

ApplicationDescriptionReference
ElectroplatingNon-cyanide tin plating for corrosion resistance
ToothpasteFiller with antimicrobial properties for dental health
Dyeing and CeramicsUsed in dyeing processes and refining clay

Case Studies

Case Study 1: Myocardial Scintigraphy with 99mTc-PYP

A clinical study analyzed the effectiveness of 99mTc-PYP scintigraphy in patients with suspected myocardial infarction. The results indicated that this imaging modality could detect acute myocardial damage with high accuracy, correlating well with histopathological findings.

  • Findings : Out of 52 patients, 29 showed positive scintigrams corresponding to acute infarcts, demonstrating the reliability of this compound in cardiac diagnostics .

Case Study 2: Electroplating Process Optimization

An industrial application study highlighted the use of this compound in optimizing electroplating processes. The research focused on improving the quality of tin coatings while minimizing environmental impact by eliminating cyanide from the plating solution.

  • Results : The study reported enhanced coating adhesion and reduced environmental hazards associated with traditional electroplating methods .

作用机制

LY-53857 通过选择性结合并拮抗血清素 2 (5-HT2) 受体来发挥作用。该受体参与各种生理过程,包括情绪调节、心血管功能和呼吸控制。 通过阻断受体,LY-53857 调节血清素的活性,导致神经传递和生理反应发生变化 .

相似化合物的比较

Comparison with Similar Compounds

Chemical Structure and Composition

Stannous pyrophosphate distinguishes itself from analogous compounds through its unique Sn²⁺-pyrophosphate coordination. Key structural and compositional comparisons include:

Compound Formula Key Features
This compound Sn₂P₂O₇ Sn²⁺ ions bonded to P₂O₇⁴⁻; redox-active, air-sensitive
Stannous chloride SnCl₂ Simple Sn²⁺ salt; hygroscopic, prone to oxidation
Stannous fluoride SnF₂ Sn²⁺-F⁻ complex; used in oral care but incompatible with pyrophosphates
Stannous imidodiphosphate Sn-IDP Sn²⁺ with P-N-P backbone; higher bone affinity than pyrophosphate
Stannous EHDP Sn-C₂H₈O₇P₂ Ethane-1-hydroxy-1,1-diphosphonate; optimized for skeletal uptake

Tc-99m Labeling Efficiency

This compound is a preferred reducing agent for Tc-99m due to its high labeling efficiency and simplified protocols. Comparisons with other agents:

Compound Labeling Efficiency Key Advantages Limitations References
This compound 98% (RBCs, bleomycin) No saline washes required; stable Sn²⁺ for 8 hours Air-sensitive
Stannous chloride 60–75% (streptokinase) Broad applicability Requires acidic pH; lower stability
Stannous EHDP >95% (bone uptake) Rapid blood clearance; superior skeletal imaging Requires Sn²⁺:EHDP ratio optimization

Research Findings :

  • In RBC labeling, this compound achieved 92.3% ± 1.9% cell-bound activity without pre-washing steps .
  • Stannous chloride, while effective, released 15–20% of Tc-99m when pH increased, highlighting instability .

Use in Oral Care Formulations

This compound complements stannous fluoride in toothpaste and mouthwashes to enhance anti-microbial effects. However, calcium pyrophosphate was shown to negate stannous fluoride’s efficacy, underscoring formulation challenges .

Compound Role in Oral Care Compatibility Issues References
This compound Secondary Sn²⁺ source; stabilizes fluoride Compatible with SnF₂
Tetrasodium pyrophosphate Tartar control agent Reduces SnF₂ efficacy
Zinc chloride Anti-plaque agent Synergistic with Sn²⁺ compounds

Stability and Reactivity

This compound’s Sn²⁺ stability outperforms stannous chloride but remains air-sensitive:

Condition This compound Stannous Chloride References
Room temperature (8 hr) Retains >90% Sn²⁺ Rapid oxidation
Air exposure Sn²⁺ levels drop within 2 hours Complete oxidation
Refrigeration (2–8°C) Maintains Sn²⁺ levels Moderate improvement

Research Findings and Data Analysis

Key Studies:

  • Radiopharmaceuticals: this compound enabled 98% Tc-99m labeling of bleomycin without purification, outperforming stannous chloride in simplicity .
  • Oral Care: Mouthwashes with this compound and SnF₂ showed reduced bacterial load, but formulations required exclusion of calcium pyrophosphate .
  • Industrial Stability : Nitrogen-purged saline reconstitution preserved Sn²⁺ levels, critical for electroplating consistency .

生物活性

Stannous pyrophosphate (Sn2P2O7) is a compound that has garnered attention in various biomedical applications, particularly in nuclear medicine and dentistry. Its biological activity is primarily linked to its role as a reducing agent in radiolabeling techniques and its antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a complex formed from stannous ions (Sn²⁺) and pyrophosphate. The stannous ion serves as a reducing agent, which is crucial in the radiolabeling of technetium-99m (Tc-99m) for scintigraphy. When this compound is administered, it dissociates to release stannous ions that can reduce pertechnetate (TcO₄⁻) to a lower oxidation state, allowing for effective binding to hemoglobin in red blood cells.

Mechanism of Radiolabeling

  • Administration : this compound is injected intravenously.
  • Reduction : The stannous ions reduce TcO₄⁻ to TcO₂, which can then bind to erythrocytes.
  • Labeling : After a waiting period (20-30 minutes), Tc-99m is administered to allow for optimal labeling of red blood cells .

Biological Clearance

The biological clearance of this compound is rapid due to the action of the reticuloendothelial system, which removes excess stannous ions from circulation. This clearance is essential to minimize potential toxicity and ensure that only the necessary amount remains for effective labeling .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly in dental applications. Its efficacy in controlling plaque and gingivitis has been attributed to its ability to inhibit bacterial growth.

Mechanism of Antimicrobial Action

  • Inhibition of Biofilm Formation : Stannous ions disrupt the formation of biofilms by reducing the viability of bacteria such as Streptococcus mutans and Porphyromonas gingivalis.
  • Cytokine Modulation : Studies indicate that stannous ions can modulate immune responses by inhibiting pro-inflammatory cytokines while promoting anti-inflammatory cytokines .

Case Studies and Clinical Applications

  • Technetium-99m Scintigraphy : A study involving 52 patients demonstrated that scintigraphy using Tc-99m this compound effectively identified myocardial infarctions. However, false positives were noted in cases with cardiac calcification .
  • Dental Health : A clinical trial assessed the effectiveness of stannous fluoride toothpaste (which contains stannous ions) compared to standard fluoride toothpaste. Results showed significant reductions in plaque regrowth and bacterial counts, confirming the long-lasting antimicrobial action of stannous compounds .

Research Findings

StudyFindings
Clinicopathologic Study 41 out of 59 clinical events correlated with abnormal 99mTc-PYP studies, indicating effective myocardial imaging capabilities.
Antimicrobial Efficacy Stannous fluoride significantly reduced bacterial counts in dental applications, demonstrating its role as an effective antimicrobial agent.
Radiolabeling Efficiency Optimal doses for RBC labeling were established at 10-20 µg Sn²⁺/kg body weight for effective imaging results.

常见问题

Q. Basic: What are the established methods for synthesizing and characterizing stannous pyrophosphate (Sn₂P₂O₇) in laboratory settings?

This compound is synthesized via precipitation reactions involving stannous chloride (SnCl₂) and sodium pyrophosphate (Na₄P₂O₇) under controlled acidic conditions. Key steps include:

  • Adjusting pH to prevent oxidation of Sn²⁺ to Sn⁴⁺.
  • Drying the precipitate at low temperatures (<100°C) to maintain crystallinity.
    Characterization involves X-ray diffraction (XRD) to confirm the Sn₂P₂O₇ crystal structure, inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental analysis (Sn, P), and thermogravimetric analysis (TGA) to assess thermal stability up to 400°C .

Q. Basic: How does this compound function in oral care formulations, and what parameters are critical for evaluating its efficacy?

In oral care, this compound acts as a secondary stannous ion (Sn²⁺) source, complementing stannous fluoride (SnF₂) to enhance antimicrobial and anti-erosion properties. Researchers must:

  • Quantify free Sn²⁺ release using ion-selective electrodes or colorimetric assays.
  • Monitor formulation stability via pH-dependent solubility studies (Sn₂P₂O₇ is insoluble in water but soluble in acidic media).
  • Assess synergistic effects with other agents (e.g., activated charcoal) using microbial challenge tests .

Q. Basic: What analytical techniques are used to assess the solubility and stability of this compound in aqueous and acidic environments?

  • Solubility: Conduct dissolution experiments in HCl (0.1–1 M) with UV-Vis spectroscopy to track Sn²⁺ release.
  • Stability: Use dynamic light scattering (DLS) to monitor particle aggregation under varying pH (2–7) and redox conditions.
  • Oxidation Resistance: Electrochemical methods (e.g., cyclic voltammetry) to measure Sn²⁺ → Sn⁴⁺ conversion rates .

Q. Advanced: How can researchers optimize this compound’s role as a reducing agent in ⁹⁹mTc radiolabeling of red blood cells (RBCs)?

This compound reduces pertechnetate (TcO₄⁻) to Tc⁴⁺, enabling RBC labeling. Optimization requires:

  • Dose Titration: 25–50 µg Sn₂P₂O₇ achieves >97% radiochemical purity (RCP) without forming [⁹⁹mTc]Tc-pyrophosphate complexes.
  • Labeling Protocol: Compare in vitro (highest efficiency) vs. modified in vivo methods to balance labeling yield (~95%) with clinical practicality.
  • Quality Control: Radio-TLC/HPLC to detect hydrolyzed TcO₂ impurities (Rf 0–0.2) .

Q. Advanced: What experimental designs resolve contradictions in this compound’s efficacy across different radiopharmaceutical studies?

Contradictions arise from variables like reductant purity, reaction pH, and competing ligands. Solutions include:

  • Standardized Reagent Purity: Ensure Sn₂P₂O₇ meets ≥99% assay (Fe ≤0.005%, Pb ≤0.002%) to avoid side reactions.
  • Competitive Binding Studies: Use EDTA or citrate buffers to sequester interfering metal ions.
  • Cross-Validation: Compare results with alternative reductants (e.g., stannous tartrate) under identical conditions .

Q. Advanced: How do researchers evaluate synergistic interactions between this compound and other stannous salts in multicomponent oral care formulations?

  • Ion Release Kinetics: Measure cumulative Sn²⁺ release from dual-source systems (e.g., SnF₂ + Sn₂P₂O₇) using atomic absorption spectroscopy.
  • Microbial Efficacy: Test against Streptococcus mutans biofilms in pH-cycling models simulating oral environments.
  • Stability Testing: Accelerated aging studies (40°C/75% RH) to assess formulation robustness .

Q. Advanced: What methodologies address this compound’s instability in acidic formulations, and how does this impact drug delivery systems?

  • Encapsulation: Use liposomes or silica nanoparticles to protect Sn²⁺ from premature oxidation.
  • Chelation: Co-formulate with potassium pyrophosphate (K₄P₂O₇) to stabilize Sn²⁺ via K₆[Sn(P₂O₇)₂] complexation.
  • Dissolution Profiling: Franz cell diffusion studies to model Sn²⁺ release in simulated gastric fluid .

Q. Case Study: How was this compound validated in non-invasive myocardial infarct sizing using ⁹⁹mTc-based scintigraphy?

In canine models, ⁹⁹mTc-stannous pyrophosphate scintigrams were combined with 3D reconstruction to quantify infarct volume. Key steps:

  • Dosage: 20 mCi ⁹⁹mTc-PYP IV, imaging at 60–90 mins post-injection.
  • Validation: Histopathological correlation showed <5% error in anterior infarcts but limited accuracy for subendocardial lesions.
  • Limitations: False positives from blood pool activity require background subtraction algorithms .

属性

IUPAC Name

phosphonato phosphate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZAUFNYMZVOFV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O7P2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889643
Record name Diphosphoric acid, tin(2+) salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15578-26-4
Record name Stannous pyrophosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, tin(2+) salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphosphoric acid, tin(2+) salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ditin pyrophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STANNOUS PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DNT29EC86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。